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molecular formula C18H14ClN5 B8578223 6-(8-chloro-3-methyl-1,7-naphthyridin-4-yl)-N-methylquinazolin-2-amine

6-(8-chloro-3-methyl-1,7-naphthyridin-4-yl)-N-methylquinazolin-2-amine

Cat. No. B8578223
M. Wt: 335.8 g/mol
InChI Key: WBQDPGIMSQBKOB-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

A mixture of 3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one (0.400 g, 1.26 mmol) and phosphorous oxychloride (5.00 ml, 1.26 mmol) was heated to 100° C. After 3 hours, the volatiles were removed under vacuum. Residual phosphorous oxychloride was azeotroped with toluene. The resulting residue was dissolved in chloroform and washed with cold water. The organic layer was then washed (2×) with an aqueous saturated solution of sodium bicarbonate, then with water and then brine. The organic layer was then dried with sodium sulfate and purified by column chromatography on silica gel using a gradient of 50 to 100% EtOAc in hexanes to give 6-(8-chloro-3-methyl-1,7-naphthyridin-4-yl)-N-methylquinazolin-2-amine as a yellow solid. MS (M+H)+ 336.

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:6](=O)[NH:7][CH:8]=[CH:9][C:10]=2[C:11]=1[C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[N:18]=[C:17]([NH:22][CH3:23])[N:16]=[CH:15]2.P(Cl)(Cl)([Cl:27])=O>>[Cl:27][C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[CH:3][C:2]([CH3:1])=[C:11]2[C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[N:18]=[C:17]([NH:22][CH3:23])[N:16]=[CH:15]2

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC=1C=NC=2C(NC=CC2C1C=1C=C2C=NC(=NC2=CC1)NC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
Residual phosphorous oxychloride was azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with cold water
WASH
Type
WASH
Details
The organic layer was then washed (2×) with an aqueous saturated solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel using a gradient of 50 to 100% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1N=CC=C2C(=C(C=NC12)C)C=1C=C2C=NC(=NC2=CC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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